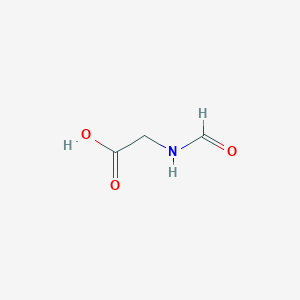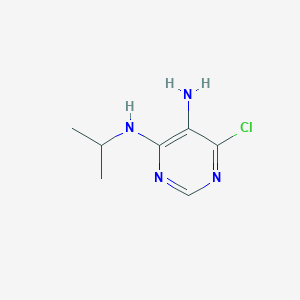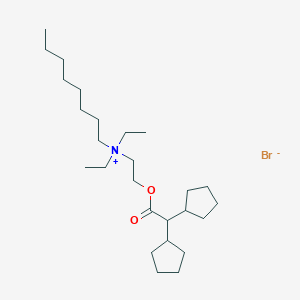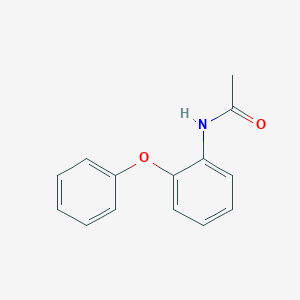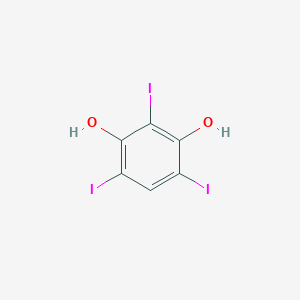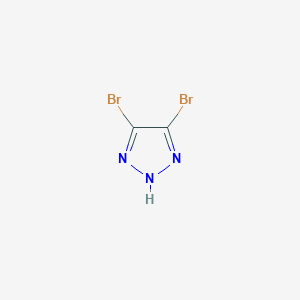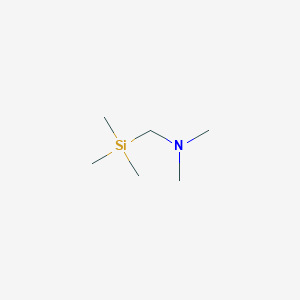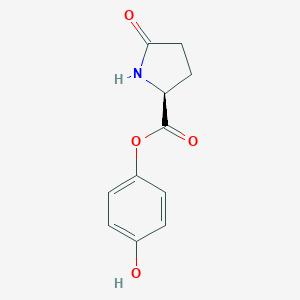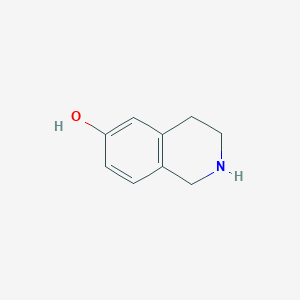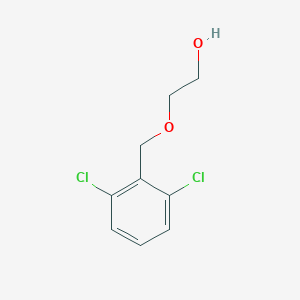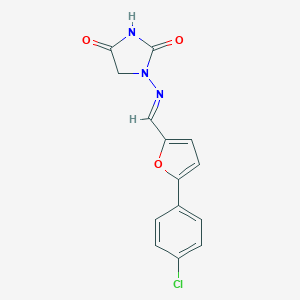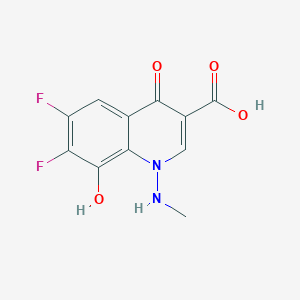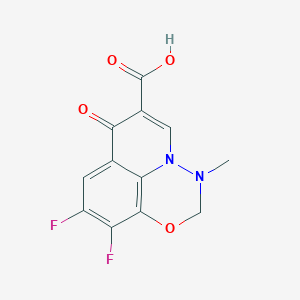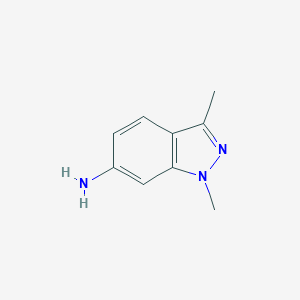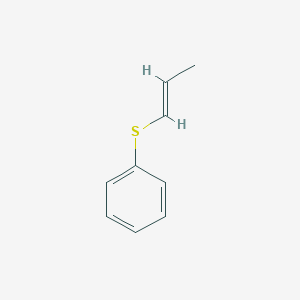
(E)-Phenyl-1-propenylsulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Phenyl-1-propenylsulfide, also known as propiolic acid or allyl sulfide, is a sulfur-containing organic compound that is commonly found in garlic and other allium vegetables. This compound has been extensively studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and reduce inflammation.
Mecanismo De Acción
The mechanism of action of (E)-Phenyl-1-propenylsulfide is not fully understood, but it is believed to involve the activation of various signaling pathways within cells. Specifically, this compound has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential anti-cancer properties, (E)-Phenyl-1-propenylsulfide has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-Phenyl-1-propenylsulfide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied, so there is a wealth of information available on its properties and potential therapeutic applications. However, one limitation of using this compound in lab experiments is that it can be unstable and may degrade over time, which can affect the reliability of experimental results.
Direcciones Futuras
There are several potential future directions for research on (E)-Phenyl-1-propenylsulfide. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Another area of research could focus on the development of new therapeutic applications for this compound, such as its use in the treatment of inflammatory diseases or neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (E)-Phenyl-1-propenylsulfide and its potential interactions with other signaling pathways within cells.
Métodos De Síntesis
(E)-Phenyl-1-propenylsulfide can be synthesized through a variety of methods, including the reaction of allyl chloride with sodium sulfide, the reaction of allyl alcohol with hydrogen sulfide, and the reaction of allyl bromide with sodium thiosulfate. The most commonly used method involves the reaction of allyl chloride with sodium sulfide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
(E)-Phenyl-1-propenylsulfide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis, or programmed cell death, in a variety of cancer cells, including breast, colon, and prostate cancer cells.
Propiedades
Número CAS |
15436-04-1 |
|---|---|
Nombre del producto |
(E)-Phenyl-1-propenylsulfide |
Fórmula molecular |
C9H10S |
Peso molecular |
150.24 g/mol |
Nombre IUPAC |
[(E)-prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2+ |
Clave InChI |
QAKDINZUNLASCF-KRXBUXKQSA-N |
SMILES isomérico |
C/C=C/SC1=CC=CC=C1 |
SMILES |
CC=CSC1=CC=CC=C1 |
SMILES canónico |
CC=CSC1=CC=CC=C1 |
Otros números CAS |
22103-05-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



